

Chemical structure and synthesis of Cefoselis derivatives

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Compound of Interest		
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An In-depth Technical Guide on the Chemical Structure and Synthesis of Cefoselis Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, featuring a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido group at the C-7 position and a substituted pyrazolium moiety at the C-3 position, confers high antibacterial potency and stability against many β-lactamases. This guide provides a detailed examination of the chemical structure of **Cefoselis**, its mechanism of action, and established synthetic pathways. Furthermore, it explores the structure-activity relationships (SAR) that govern the design of **Cefoselis** derivatives and provides representative experimental protocols for their synthesis, serving as a technical resource for professionals in medicinal chemistry and drug development.

Chemical Structure of Cefoselis

Cefoselis is a semi-synthetic antibiotic built upon the core cephem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.

- IUPAC Name: (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CAS Number: 122841-10-5
- Molecular Formula: C19H22N8O6S2
- SMILES:CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)
 [O-]

The structure of **Cefoselis** is distinguished by two critical side chains attached to the 7-aminocephalosporanic acid (7-ACA) core, which dictate its biological properties.



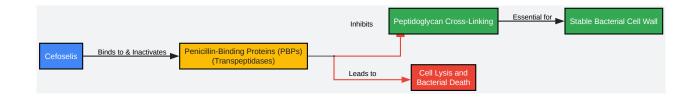
- C-7 Acylamino Side Chain: The aminothiazolyl methoxyimino group is a hallmark of third and fourth-generation cephalosporins. This moiety provides potent activity against a wide range of Gram-negative bacteria and confers significant stability against hydrolysis by common β-lactamase enzymes.
- C-3 Substituent: The C-3 position features a [3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl group. This quaternary ammonium moiety enhances water solubility for parenteral administration and contributes to the compound's broad spectrum of activity, including against Pseudomonas aeruginosa. Modifications at this position are a primary strategy for altering the pharmacokinetic profile and antibacterial spectrum of cephalosporins.

Mechanism of Antibacterial Action

Like all β -lactam antibiotics, **Cefoselis** exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

- Target Binding: **Cefoselis** binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner membrane of the bacterial cell wall.
- Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, the essential structural component of the cell wall.
- Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The affinity of **Cefoselis** for various PBPs, combined with its ability to penetrate the outer membrane of Gramnegative bacteria and its resistance to β-lactamases, defines its potent antibacterial activity.



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Caption: Mechanism of action of Cefoselis.

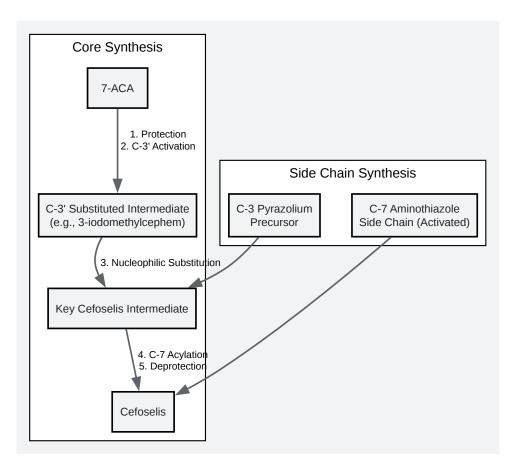
Synthesis of Cefoselis Derivatives

The synthesis of **Cefoselis** and its derivatives typically starts from 7-aminocephalosporanic acid (7-ACA), a versatile intermediate derived from the fermentation of Cephalosporium acremonium. The general strategy involves two key modifications: acylation of the C-7 amino group and substitution at the C-3' position.

General Synthetic Workflow



The synthesis can be logically divided into the preparation of the key side chains and their subsequent coupling to the cephem nucleus.



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Caption: General synthetic workflow for Cefoselis.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of a **Cefoselis**-type molecule. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Acylation of the C-7 Amino Group

This protocol describes the coupling of the C-7 side chain to the cephem nucleus.

- Preparation of the Activated Side Chain: To a stirred suspension of 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere at 0°C, add phosphorus pentachloride (1.1 eq) portion-wise over 30 minutes. Stir the reaction mixture at 0-5°C for 2 hours until a clear solution of the corresponding acid chloride is formed.
- Silylation of Cephem Nucleus: In a separate flask, suspend the 7-aminocephem intermediate (e.g., (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) (1.0

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eq) in dry dichloromethane (15 mL/g). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of trimethylsilyl chloride (0.1 eq). Heat the mixture to 40°C for 1 hour to obtain a clear solution of the silylated amine.

- Coupling Reaction: Cool the solution from Step 2 to -10°C. Add the acid chloride solution from Step 1 dropwise over 1 hour, maintaining the temperature below -5°C.
- Work-up and Isolation: After the addition is complete, stir the reaction for an additional 2-3 hours. Quench the
 reaction by adding methanol (5 mL/g). Adjust the pH to 3.5 with an aqueous solution of sodium bicarbonate. The
 precipitated product is collected by filtration, washed sequentially with cold water and acetone, and dried under
 vacuum to yield the final Cefoselis product.

Structure-Activity Relationships (SAR) of Cefoselis Derivatives

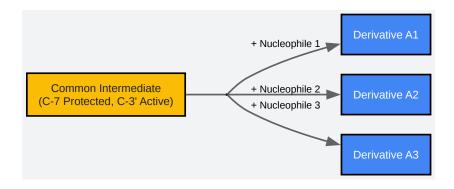
While specific data on a wide range of **Cefoselis** derivatives is not extensively available in public literature, the SAR for fourth-generation cephalosporins is well-established. These principles guide the rational design of new analogs with improved properties.

Position of Modification	Type of Modification	Expected Impact on Activity/Properties
C-7 Side Chain	Modification of the 2-aminothiazole ring	Generally reduces antibacterial potency. This ring is considered optimal for high affinity to PBPs.
Alteration of the (Z)-oxime group (e.g., to other alkoxyimino or carboxyalkoxyimino groups)	Can modulate β -lactamase stability and antibacterial spectrum. For example, bulky groups can enhance stability against certain Class C β -lactamases.	
C-3 Side Chain	Variation of the heterocyclic ring (e.g., replacing pyrazole with triazole, tetrazole, or pyridine)	Directly impacts pharmacokinetics (half-life, distribution), spectrum of activity (especially against P. aeruginosa), and metabolic stability.
Modification of substituents on the heterocyclic ring (e.g., altering the 2-hydroxyethyl group)	Can fine-tune solubility, potency, and potential for adverse effects.	
Cephem Core	Replacement of sulfur at position 1 with oxygen (oxacephem) or carbon (carbacephem)	Significantly alters the reactivity of the β-lactam ring and can increase antibacterial activity, but requires a more complex total synthesis approach.

Logical Workflow for Derivative Synthesis



The generation of a library of **Cefoselis** derivatives for SAR studies typically involves parallel synthesis from a common, advanced intermediate.



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Caption: Workflow for generating C-3' derivatives.

Conclusion

Cefoselis remains an important fourth-generation cephalosporin, valued for its broad-spectrum bactericidal activity. Its chemical architecture, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus, is finely tuned for potent PBP inhibition and resistance to β -lactamases. The synthesis of Cefoselis and its potential derivatives relies on established principles of β -lactam chemistry, primarily involving the modification of the 7-ACA scaffold. Future research into Cefoselis derivatives will likely focus on modifying the C-3 substituent to further enhance activity against multi-drug resistant pathogens and optimize pharmacokinetic profiles. This guide provides the foundational chemical and synthetic knowledge required for such endeavors.

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